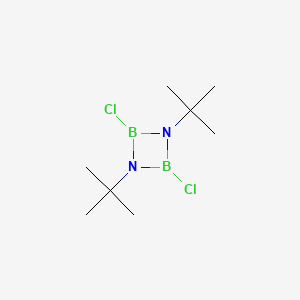
(2S,3S)-2-(3-Chloropropyl)-3-methyloxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3S)-2-(3-Chloropropyl)-3-methyloxirane is a chiral epoxide compound. Epoxides are three-membered cyclic ethers, and their strained ring structure makes them highly reactive. This particular compound is characterized by the presence of a chloropropyl group and a methyl group attached to the oxirane ring, making it an interesting subject for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2-(3-Chloropropyl)-3-methyloxirane typically involves the epoxidation of alkenes. One common method is the reaction of (2S,3S)-3-chloropropene with a peracid, such as m-chloroperoxybenzoic acid (m-CPBA), under controlled conditions. The reaction proceeds via the formation of an epoxide intermediate, which is then isolated and purified.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the epoxidation process.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,3S)-2-(3-Chloropropyl)-3-methyloxirane undergoes various types of chemical reactions, including:
Nucleophilic substitution: The strained ring structure of the epoxide makes it susceptible to nucleophilic attack, leading to ring-opening reactions.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Addition reactions: The epoxide ring can participate in addition reactions with various reagents.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in reactions with this compound include hydroxide ions, alkoxides, and amines.
Oxidizing agents: Agents such as hydrogen peroxide or peracids can be used for oxidation reactions.
Reducing agents: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used reducing agents.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions typically yield ring-opened products with the nucleophile attached to one of the carbon atoms of the former epoxide ring.
Applications De Recherche Scientifique
(2S,3S)-2-(3-Chloropropyl)-3-methyloxirane has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (2S,3S)-2-(3-Chloropropyl)-3-methyloxirane involves its reactivity as an epoxide. The strained ring structure makes it highly reactive towards nucleophiles, leading to ring-opening reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or other reacting species.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R,3R)-2-(3-Chloropropyl)-3-methyloxirane: The enantiomer of the compound, with similar chemical properties but different stereochemistry.
(2S,3S)-2-(3-Bromopropyl)-3-methyloxirane: A similar compound with a bromine atom instead of chlorine, which may exhibit different reactivity.
(2S,3S)-2-(3-Chloropropyl)-3-ethyloxirane: A compound with an ethyl group instead of a methyl group, affecting its steric and electronic properties.
Uniqueness
(2S,3S)-2-(3-Chloropropyl)-3-methyloxirane is unique due to its specific stereochemistry and the presence of both a chloropropyl and a methyl group. These features influence its reactivity and make it a valuable compound for various chemical and industrial applications.
Propriétés
Numéro CAS |
62614-73-7 |
|---|---|
Formule moléculaire |
C6H11ClO |
Poids moléculaire |
134.60 g/mol |
Nom IUPAC |
(2S,3S)-2-(3-chloropropyl)-3-methyloxirane |
InChI |
InChI=1S/C6H11ClO/c1-5-6(8-5)3-2-4-7/h5-6H,2-4H2,1H3/t5-,6-/m0/s1 |
Clé InChI |
SUGPFSQLEHQIPK-WDSKDSINSA-N |
SMILES isomérique |
C[C@H]1[C@@H](O1)CCCCl |
SMILES canonique |
CC1C(O1)CCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


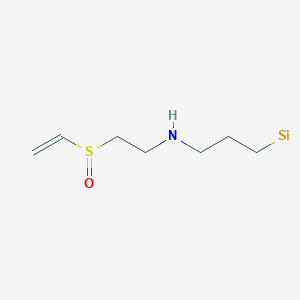
![Benzoic acid, 4-[(2-thiazolylamino)methyl]-](/img/structure/B14516711.png)
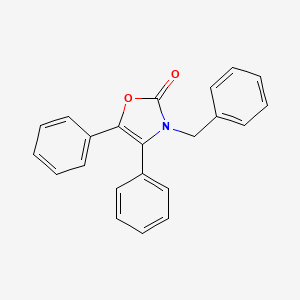
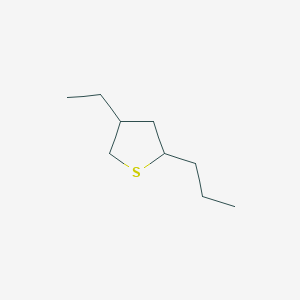
![[3-(1H-Indol-3-yl)benzo[f]quinolin-4(3H)-yl](phenyl)methanone](/img/structure/B14516726.png)
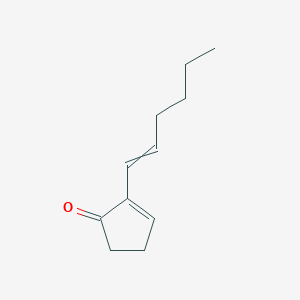

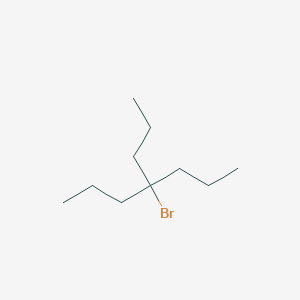

![1-[(4-Benzoylphenyl)methyl]-2,6-dimethylpyridin-4(1H)-one](/img/structure/B14516755.png)
![(E)-1-(4-Azidophenyl)-N-[4-(hexyloxy)phenyl]methanimine](/img/structure/B14516757.png)
![3-Hydroxy-4-[(3-hydroxyanilino)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14516758.png)
![1'-Methylspiro[1,3-dihydroindene-2,2'-pyrrolidine];hydrochloride](/img/structure/B14516763.png)
